Tetrachlorocyclopropene

Übersicht

Beschreibung

. It was initially developed for the treatment of anxiety and depression. Despite showing promise in clinical trials, its development was discontinued due to a high dropout rate among subjects caused by side effects .

Vorbereitungsmethoden

Zalospiron kann durch einen mehrstufigen Reaktionsprozess synthetisiert werden. Eine der Syntheserouten beinhaltet die Verwendung von 1,3,5,7-Cyclooctatetraen als Ausgangsmaterial . Der Prozess umfasst folgende Schritte:

Schritt 1: Die Reaktion von 1,3,5,7-Cyclooctatetraen mit einem geeigneten Reagenz in Toluol unter Erwärmungsbedingungen, um eine Zwischenverbindung zu bilden.

Analyse Chemischer Reaktionen

Zalospiron durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Zalospiron kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: Zalospiron kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclopropenium Salts

TCCP serves as a precursor for generating cyclopropenium cations, which are crucial in the synthesis of various heterocycles. When treated with aluminum chloride, TCCP undergoes chloride abstraction to form the trichlorocyclopropenyl ion. This ion is significantly more stable than other cations such as adamantyl or tert-butyl cations, facilitating the synthesis of compounds like benzimidazoles and 1,5-benzodiazepines .

Organocatalysis

Cyclopropenimines derived from TCCP have been utilized as enantioselective Brönsted base organocatalysts. Their basicity is comparable to bicyclic guanidines, making them effective catalysts in various organic reactions. Additionally, some cyclopropenimines act as phase-transfer catalysts and pH-responsive fluorescent probes .

Diels–Alder Reactions

TCCP acts as a highly reactive dienophile in Diels–Alder reactions with furans or cyclopentadienes, leading to the formation of exo-cycloadducts. These adducts can undergo rearrangements to yield unique bicyclic structures that are valuable in synthetic organic chemistry .

Production of Radialenes

The compound can be transformed into radialenes, cyclic cross-conjugated polyenes that exhibit unique electronic and photophysical properties. Radialenes have potential applications as p-dopants in organic semiconductors and are used in electronic components and organic semiconductive materials .

Gene Transfection

Recent research has highlighted the use of cyclopropenium-containing nanoparticles derived from TCCP as non-viral vectors for gene transfection. These nanoparticles provide an alternative to traditional methods, showcasing TCCP's potential in biomedical applications .

Liquid Crystals

Cyclopropenium compounds synthesized from TCCP have been shown to self-assemble into liquid crystal phases, which are crucial for applications in displays, solar cells, and molecular sensors .

Case Study 1: Synthesis of Benzimidazoles

In a study involving TCCP, researchers demonstrated its utility in synthesizing benzimidazole derivatives through cyclopropenium cation chemistry. The reaction conditions were optimized to yield high purity products with significant yields.

Case Study 2: Organocatalytic Applications

A comprehensive review highlighted advancements in organocatalytic applications using cyclopropene-based small molecules derived from TCCP. The study emphasized their effectiveness in promoting various organic transformations with improved selectivity and efficiency .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Cyclopropenium Salts | Precursor for heterocycles (e.g., benzimidazoles) | Stable cations facilitate diverse syntheses |

| Organocatalysis | Enantioselective Brönsted base catalysts | Comparable basicity to bicyclic guanidines |

| Diels–Alder Reactions | Reactive dienophile for cycloaddition reactions | Forms unique bicyclic structures |

| Radialenes | Cyclic cross-conjugated polyenes with electronic applications | Potential p-dopants for organic semiconductors |

| Gene Transfection | Non-viral vectors using cyclopropenium nanoparticles | Alternative method for genetic material delivery |

| Liquid Crystals | Self-assembly into mesophases for electronic applications | Useful in displays and molecular sensors |

Wirkmechanismus

Zalospirone exerts its effects by acting as a partial agonist at the serotonin 1A receptor . This receptor is involved in the regulation of mood, anxiety, and other cognitive functions. By binding to the serotonin 1A receptor, zalospirone modulates the release of serotonin, leading to its anxiolytic and antidepressant effects . The molecular targets and pathways involved include the serotoninergic system, which plays a crucial role in mood regulation .

Vergleich Mit ähnlichen Verbindungen

Zalospiron gehört zur Klasse der Azapirone, zu denen auch andere Serotonin-1A-Rezeptoragonisten wie Buspiron, Gepiron und Ipsapiron gehören . Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren pharmakokinetischen Eigenschaften. Beispielsweise:

Ipsapiron: Bekannt für seine anxiolytischen Eigenschaften, wirkt Ipsapiron ebenfalls auf den Serotonin-1A-Rezeptor.

Die Einzigartigkeit von Zalospiron liegt in seiner spezifischen chemischen Struktur, die zu seinem besonderen pharmakologischen Profil im Vergleich zu anderen Azapironen beiträgt .

Biologische Aktivität

Tetrachlorocyclopropene (TCCP) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its significance in various biological contexts.

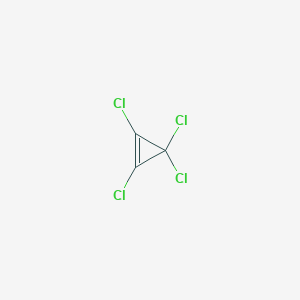

This compound is characterized by a cyclopropene ring with four chlorine atoms attached. Its unique structure allows for various chemical reactions, making it a versatile compound in organic synthesis. For instance, TCCP can undergo electrochemical transformations, leading to derivatives that may exhibit distinct biological activities .

2.1 Antimicrobial Activity

Research has indicated that TCCP and its derivatives possess notable antimicrobial properties. A study highlighted the synthesis of spiropyridoindolepyrrolidines from TCCP, which demonstrated both antioxidant and antimicrobial activities. These compounds were effective against various bacterial strains, suggesting their potential as alternatives to conventional antibiotics .

Table 1: Summary of Antimicrobial Activity of TCCP Derivatives

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Spiropyridoindolepyrrolidine | E. coli | 15 | 50 |

| Spiropyridoindolepyrrolidine | S. aureus | 12 | 75 |

2.2 Antioxidant Activity

TCCP derivatives have also been evaluated for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Compounds synthesized from TCCP exhibited significant antioxidant activity, indicating their potential role in therapeutic applications .

3.1 In Vivo Studies

In vivo assessments of TCCP's biological activity have been limited but promising. One study investigated the effects of TCCP on animal models exhibiting bacterial infections. Results showed that TCCP significantly reduced bacterial load in infected tissues, supporting its potential use as an antibacterial agent .

3.2 In Vitro Studies

In vitro experiments have further elucidated the mechanisms through which TCCP exerts its biological effects. For example, assays measuring the inhibition of tyrosine phosphatase 1B (a target for diabetes treatment) revealed that certain derivatives of TCCP could enhance glucose uptake in cell lines, indicating a potential role in metabolic regulation .

Table 2: Biological Activity Assays for TCCP Derivatives

| Assay Type | Result | Reference |

|---|---|---|

| Tyrosine Phosphatase Inhibition | Inhibition observed | |

| Glucose Uptake | Increased uptake | |

| Antimicrobial Activity | Effective against E. coli |

4. Conclusion and Future Directions

This compound presents a promising avenue for research into novel antibacterial and antioxidant agents. The compound's unique structure allows for diverse chemical modifications that can enhance its biological activity. Future studies should focus on:

- Mechanistic Studies: Understanding the specific pathways through which TCCP exerts its effects.

- Clinical Trials: Evaluating the safety and efficacy of TCCP derivatives in human subjects.

- Broader Applications: Exploring the potential use of TCCP in other therapeutic areas, such as cancer treatment or metabolic disorders.

The ongoing exploration of this compound's biological activity may lead to significant advancements in pharmacology and therapeutic development.

Eigenschaften

IUPAC Name |

1,2,3,3-tetrachlorocyclopropene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4/c4-1-2(5)3(1,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZOHTXDDOAASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C1(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021660 | |

| Record name | Tetrachlorocyclopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-42-6 | |

| Record name | 1,2,3,3-Tetrachlorocyclopropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorocyclopropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorocyclopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorocyclopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROCYCLOPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161QF853X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetrachlorocyclopropene react with nucleophiles?

A1: this compound readily undergoes nucleophilic substitution reactions. For instance, it reacts with methanolic sodium methylate to yield α-chloro-β-methoxy-orthoacrylic acid methyl-ester, α,β-dichloro-orthoacrylic acid methyl ester, and β-chloro-orthopropiolic acid methyl ester. [] In aqueous acidic or alkaline conditions, it forms α,β-dichloro-acrylic acid. [] These reactions highlight the susceptibility of this compound to nucleophilic attack, often leading to ring-opening and formation of various acyclic products.

Q2: Can you elaborate on the interaction of this compound with trimethylsiloxydienes?

A2: this compound readily engages in Diels-Alder reactions with trimethylsiloxydienes. This reaction pathway provides a convenient "one-pot" synthetic route to trichlorinated troponoids, including trichlorotropones and trichlorotropolones. [, ] These reactions showcase the potential of this compound as a valuable synthon for generating complex cyclic structures.

Q3: How does this compound react with furanophane?

A3: The reaction of this compound with furanophane yields a unique 1:1 cycloadduct. X-ray diffraction studies have revealed its structure to be 5,6,7,7-tetrachloro-16,17-syn-dioxahexacyclo[9,2,2,1,1,4,8,04,14,08,15]-heptadeca-5,12-diene, highlighting the ability of this compound to participate in complex cycloaddition reactions leading to structurally diverse products. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C3Cl4, and its molecular weight is 177.83 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: this compound has been extensively studied using various spectroscopic methods, including:

- Raman and Infrared Spectroscopy: These techniques have been crucial in characterizing the vibrational modes and force constants of this compound, providing insights into its molecular structure and bonding. [, , , ]

- 13C NMR Spectroscopy: This method allows for the identification and analysis of different carbon environments within the molecule, further contributing to our understanding of its structure and electronic properties. []

- Nuclear Quadrupole Resonance (NQR): NQR studies have provided valuable information about the electron distribution and bonding characteristics of this compound. []

Q6: What is known about the stability of this compound?

A6: this compound is a highly reactive compound. It undergoes ring-opening reactions at elevated temperatures, generating perchlorovinylcarbene. [, ] This reactive intermediate can then participate in various reactions, including C-H insertions and additions to olefins, forming vinylcyclopropanes. [, ]

Q7: Are there any catalytic applications of this compound?

A7: While this compound is not a catalyst itself, its derivatives have shown promise in catalytic applications. For instance, cyclopropenium nanoparticles synthesized by crosslinking polyethyleneimine (PEI) with this compound have demonstrated potential as cationic carriers for gene transfection. []

Q8: Have there been any computational studies on this compound?

A8: Yes, computational chemistry has played a significant role in understanding the properties of this compound.

- NMR Shielding Tensor Calculations: Theoretical calculations using coupled Hartree-Fock and localized orbital methods have been employed to determine the chemical shielding tensor for the ethylenic carbon atoms in this compound. [, ] These calculations provide insights into the electronic structure and magnetic properties of the molecule.

Q9: How do structural modifications affect the reactivity of this compound?

A9: Substitutions on the cyclopropene ring significantly influence the reactivity of this compound. For example, replacing chlorine atoms with silyl groups, as in hexasilyl-3,3′-bicyclopropenyls, alters its reactivity towards Diels-Alder and cycloaddition reactions. [] Introducing electron-donating or electron-withdrawing groups on the cyclopropene ring can also impact its reactivity towards nucleophiles and electrophiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.